molecular formula C25H29N3O4S B11308329 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide

Cat. No.: B11308329
M. Wt: 467.6 g/mol
InChI Key: ODHRZYHPEMSKIA-UHFFFAOYSA-N
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Description

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that combines a phthalazinone moiety with a benzenesulfonamide group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide typically involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. A common synthetic route may include:

    Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydrophthalazinone ring.

    Functionalization: Introduction of the ethyl and oxo groups to the phthalazinone core through selective alkylation and oxidation reactions.

    Sulfonamide Formation: Coupling of the phthalazinone derivative with 2-methoxy-N-(2-methylbenzyl)benzenesulfonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s properties could be explored for use in advanced materials, such as polymers or coatings.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism by which 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar phthalazinone cores but different substituents.

    Benzenesulfonamide Derivatives: Compounds with similar benzenesulfonamide groups but different core structures.

Uniqueness

The uniqueness of 5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide lies in its combination of the phthalazinone and benzenesulfonamide moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

5-(3-ethyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)-2-methoxy-N-[(2-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C25H29N3O4S/c1-4-28-25(29)21-12-8-7-11-20(21)24(27-28)18-13-14-22(32-3)23(15-18)33(30,31)26-16-19-10-6-5-9-17(19)2/h5-6,9-10,13-15,26H,4,7-8,11-12,16H2,1-3H3

InChI Key

ODHRZYHPEMSKIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)NCC4=CC=CC=C4C

Origin of Product

United States

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